REACTION_CXSMILES
|
ClC1C=CC([N+]([O-])=O)=CC=1S([O-])=O.[Na+].[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][C:24](Cl)=[C:23]([N+:28]([O-])=O)[CH:22]=1)(=[O:20])=[O:19].P([O-])([O-])([O-])=O.[H][H]>O>[OH:15][CH2:16][CH2:17][S:18]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([NH2:28])[CH:22]=1)(=[O:19])=[O:20] |f:0.1|
|
Name
|
2-chloro-5-nitrophenyl 2-hydroxyethyl sulphone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+]
|
Name
|
4-chloro-3-nitrophenyl 2-hydoxyethyl sulphone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
palladium-oncharcoal
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is then carried out in an autoclave at 70° C.
|
Type
|
CUSTOM
|
Details
|
flushing the reactor
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
TEMPERATURE
|
Details
|
The filter is cooled to 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OCCS(=O)(=O)C1=CC(=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |